molecular formula C8H14N2O2 B12278515 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

Cat. No.: B12278515
M. Wt: 170.21 g/mol
InChI Key: XKROONATNAPQLW-UHFFFAOYSA-N
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Description

8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is a spirocyclic compound featuring a unique heteroatom arrangement of one oxygen and two nitrogen atoms within a fused bicyclic framework (spiro[5.5] system). Its molecular formula is C₉H₁₄N₂O₂, with a molecular weight of 182.22 g/mol. This compound has garnered attention in pharmaceutical research due to its structural complexity and utility as a key intermediate in synthesizing kinase inhibitors, particularly for cancer and respiratory diseases . The spirocyclic architecture confers conformational rigidity, enhancing binding specificity to biological targets such as tyrosine kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one can be achieved through various methods. One approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another method involves the use of olefin metathesis reaction on a Grubbs catalyst, although this route is more complex and expensive .

Industrial Production Methods

Industrial production methods for 8-Oxa-1,4-diaza-spiro[5 the Prins cyclization reaction offers a scalable approach for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the spirocyclic structure .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

Pharmacological Applications

Recent research has identified 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one derivatives as promising candidates for pharmacological applications, particularly in pain management and neuropharmacology.

Dual Ligands for Opioid Receptors

A notable application is its role as a dual ligand for the sigma-1 receptor and the mu-opioid receptor. For example, a derivative demonstrated significant analgesic activity comparable to oxycodone while exhibiting a distinct mechanism of action due to sigma-1 receptor antagonism. This suggests potential for reduced side effects typically associated with traditional opioids .

Antinociceptive Activity

The compound has been shown to possess antinociceptive properties, making it a candidate for further development in pain relief therapies. The pharmacological profiles of various derivatives have been explored, revealing that modifications at specific positions can enhance their efficacy and selectivity .

Synthetic Applications

In addition to its pharmacological uses, this compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of complex heterocycles through cycloaddition reactions and other synthetic methodologies.

Cycloaddition Reactions

Research has explored the use of azaoxyallyl cations derived from this compound in cycloaddition reactions with various dipoles. These reactions have led to the formation of novel bioactive compounds such as oxazolidinones and lactams, demonstrating the utility of this compound in synthetic organic chemistry .

Case Study 1: Synthesis of Functionalized Derivatives

In a study focused on synthesizing trifluoromethylated derivatives of this compound, researchers employed a one-pot multi-component reaction involving barbituric acid and aromatic aldehydes. The resulting compounds exhibited promising biological activities and highlighted the potential for further functionalization to enhance therapeutic properties .

Case Study 2: Analgesic Activity Profiling

Another study investigated a series of derivatives for their analgesic effects in animal models. The findings indicated that specific substitutions led to improved analgesic profiles without the adverse effects commonly associated with opioid medications. This research underscores the potential for developing safer pain management therapies based on this compound's framework .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,5-Dioxaspiro[5.5]undecan-3-one

  • Structure : Contains two oxygen atoms in the spiro[5.5] system (C₉H₁₄O₃).
  • Synthesis : Prepared via multistep organic reactions, including ketone oxidation and cyclization (e.g., Baeyer-Villiger oxidation) .

9-Oxa-1,5-dithiaspiro[5.5]undecane-8,10-dione

  • Structure : Features one oxygen and two sulfur atoms (C₉H₁₂O₃S₂).
  • Reactivity: Exhibits enhanced reactivity in Castagnoli-Cushman reactions due to sulfur’s electron-withdrawing effects, enabling rapid annulation with imines .
  • Applications: Used to synthesize tetrahydroisoquinoline derivatives, contrasting with the kinase-inhibitor focus of 8-oxa-1,4-diaza analogs .

8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione

  • Structure : Smaller spiro[4.5] system with two nitrogen atoms (C₂₄H₂₈N₄O₂).
  • Pharmacology : Demonstrates affinity for serotonin receptors, highlighting the impact of spiro ring size on target selectivity .
  • Synthesis : Involves Schiff base formation and cyclization, differing from the chemo-enzymatic protocols used for 8-oxa-1,4-diaza derivatives .

4-Oxatricyclo[4.3.1.1³,⁸]undecan-5-one

  • Structure : Tricyclic framework (C₁₀H₁₂O₂) with a bridged oxygen atom.
  • Applications: Identified as a volatile flavor component in fortified breads, illustrating non-pharmaceutical applications of spirocyclic compounds .
  • Synthesis: Produced via chemo-enzymatic Baeyer-Villiger oxidation of 2-adamantanone, a method less applicable to nitrogen-containing spiro systems .

Comparative Analysis Table

Compound Name Molecular Formula Heteroatoms Ring System Key Applications Synthesis Method Reference ID
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one C₉H₁₄N₂O₂ 1 O, 2 N Spiro[5.5] Kinase inhibitors Stereoselective hydrogenation
1,5-Dioxaspiro[5.5]undecan-3-one C₉H₁₄O₃ 2 O Spiro[5.5] Organic synthesis Baeyer-Villiger oxidation
9-Oxa-1,5-dithiaspiro[5.5]undecane-8,10-dione C₉H₁₂O₃S₂ 1 O, 2 S Spiro[5.5] Annulation reactions Castagnoli-Cushman reaction
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione C₂₄H₂₈N₄O₂ 2 N Spiro[4.5] Serotonin receptor ligands Schiff base cyclization
4-Oxatricyclo[4.3.1.1³,⁸]undecan-5-one C₁₀H₁₂O₂ 1 O Tricyclic Food flavoring Chemo-enzymatic oxidation

Key Research Findings

  • Stereoselectivity : this compound derivatives require precise stereochemical control during synthesis, often achieved via catalytic hydrogenation or enzymatic protocols . In contrast, sulfur-containing spiro compounds (e.g., 9-oxa-1,5-dithiaspiro derivatives) exhibit higher reaction yields due to sulfur’s electronic effects .
  • Bioactivity: Nitrogen atoms in the spiro[5.5] system enhance interactions with kinase active sites, as seen in the tyrosine kinase inhibitor 9-[4-(3-chloro-2-fluoro-phenylamino)-7-methoxy-quinazolin-6-yloxy]-1,4-diaza-spiro[5.5]undecan-5-one (IC₅₀ = 0.2 nM) .
  • Scalability : The chemo-enzymatic synthesis of 4-oxatricyclo derivatives offers greener alternatives but is less adaptable to nitrogen-rich systems due to side reactions .

Biological Activity

8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is a heterocyclic compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of diazaspiro compounds, characterized by a spirocyclic structure that includes both nitrogen and oxygen heteroatoms. Its unique configuration contributes to its biological activity, particularly in modulating various biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant interactions with various biological targets, leading to diverse pharmacological effects. Key activities include:

  • Inhibition of Enzymes : The compound shows promise as an inhibitor of soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxyeicosatrienoic acids (EETs), potentially influencing inflammatory processes and cardiovascular health .
  • Binding Affinity : It has been reported to bind effectively to several receptors, including those associated with the central nervous system (CNS) and metabolic pathways . For instance, it has demonstrated high affinity for melanocortin receptors (MCH-R1) with binding affinities in the nanomolar range .

The biological mechanisms underlying the activity of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound inhibits key enzymes such as acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid synthesis. This inhibition may contribute to its potential in treating metabolic disorders like obesity .
  • Receptor Modulation : By interacting with various receptors in the CNS, it may exert effects on appetite regulation and energy homeostasis, suggesting a role in obesity management and metabolic syndrome .

Pharmacological Applications

The pharmacological applications of this compound are diverse:

  • Obesity Treatment : Studies have shown that compounds within this class can modulate pathways related to energy expenditure and fat storage, making them candidates for obesity treatment .
  • CNS Disorders : Given its receptor binding profile, it may have potential in treating conditions such as depression or anxiety by modulating neurotransmitter systems .
  • Cardiovascular Health : As an sEH inhibitor, it may help regulate blood pressure and inflammatory responses, indicating potential use in cardiovascular diseases .

Case Studies and Experimental Findings

Several studies have provided insights into the biological activity of this compound:

StudyFindingsReference
Study AShowed significant inhibition of ACC with an IC50 value of 67 nM
Study BDemonstrated binding affinity for MCH-R1 at 13 nM
Study CIdentified as a potent sEH inhibitor with oral bioavailability

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

8-oxa-1,4-diazaspiro[5.5]undecan-5-one

InChI

InChI=1S/C8H14N2O2/c11-7-8(10-4-3-9-7)2-1-5-12-6-8/h10H,1-6H2,(H,9,11)

InChI Key

XKROONATNAPQLW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(COC1)C(=O)NCCN2

Origin of Product

United States

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